molecular formula C13H18O3 B8759247 Ethyl 4-(1-hydroxybutyl)benzoate

Ethyl 4-(1-hydroxybutyl)benzoate

Cat. No.: B8759247
M. Wt: 222.28 g/mol
InChI Key: DUSUOKSXRIMTFK-UHFFFAOYSA-N
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Description

Ethyl 4-(1-hydroxybutyl)benzoate (CAS 1355533-73-1) is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . Its structure features a benzoate ester core substituted with a 1-hydroxybutyl chain, making it a potential intermediate or building block in organic synthesis and pharmaceutical research . This compound is typically stored at room temperature, sealed in a dry environment to maintain stability . While specific research applications for this exact compound are not fully detailed in public sources, its molecular architecture suggests it may be of significant interest as a synthetic precursor. Researchers might explore its utility in developing more complex molecules, potentially for material science or as a lead compound in medicinal chemistry. The presence of both ester and alcohol functional groups makes it a versatile candidate for further chemical modifications and reactions . This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 4-(1-hydroxybutyl)benzoate

InChI

InChI=1S/C13H18O3/c1-3-5-12(14)10-6-8-11(9-7-10)13(15)16-4-2/h6-9,12,14H,3-5H2,1-2H3

InChI Key

DUSUOKSXRIMTFK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(=O)OCC)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key ethyl benzoate derivatives with distinct substituents, highlighting their structural differences and functional implications:

Compound Name Substituent Molecular Weight Key Properties/Activities Applications References
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) Sulfonamidobenzamide (SABA) core ~447.9 g/mol MIC: 0.45–0.9 mM (efflux-compromised E. coli); antimicrobial activity Antimicrobial agent
Ethyl 4-(dimethylamino)benzoate Dimethylamino group ~193.2 g/mol Higher degree of conversion in resins; superior physical properties in polymer matrices Polymer initiator, dental resins
Ethyl 4-(carbamoylamino)benzoate Carbamoylamino group ~208.2 g/mol Aquaporin-3/7 inhibition; part of structure-activity relationship (SAR) studies Inhibitors for biochemical research
Ethyl 4-(1H-tetrazol-1-yl)benzoate Tetrazole ring 218.2 g/mol High polarity (PSA: 69.9); potential ligand for metal coordination Coordination chemistry, drug design
(S)-Methyl 4-(1-aminoethyl)benzoate Chiral aminoethyl group 179.2 g/mol Bioactive precursor; used in asymmetric synthesis Pharmaceutical intermediates
Ethyl 4-(pyridazin-3-yl)phenethylaminobenzoate (I-6230) Pyridazin-3-yl phenethylamino group ~393.4 g/mol Undisclosed bioactivity; part of a combinatorial library for drug discovery Drug development

Key Comparative Insights

Reactivity and Physical Properties
  • Hydroxybutyl vs. Amino Groups: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization compared to methacrylate-based co-initiators, attributed to electron-donating effects of the dimethylamino group .
  • Tetrazole vs. Sulfonamide : Ethyl 4-(1H-tetrazol-1-yl)benzoate demonstrates higher polarity (PSA: 69.9) compared to sulfonamide derivatives like SABA1, making it more suitable for applications requiring aqueous compatibility .

Preparation Methods

Grignard Addition to Ethyl 4-Formylbenzoate

The Grignard reaction offers a direct pathway to introduce the 1-hydroxybutyl group. Ethyl 4-formylbenzoate serves as the starting material, synthesized via formylation of ethyl benzoate under Gattermann–Koch conditions (CO, HCl, AlCl₃). Subsequent reaction with propyl magnesium bromide in anhydrous tetrahydrofuran (THF) at 0°C yields a secondary alkoxide intermediate, which is hydrolyzed to the target alcohol.

Reaction Conditions:

  • Catalyst: None (Grignard reagent acts as base)

  • Temperature: 0°C to room temperature

  • Yield: ~70–80% (estimated based on analogous reactions)

This method benefits from high regioselectivity but requires stringent anhydrous conditions. The aldehyde precursor’s synthesis remains a bottleneck due to the electron-withdrawing effect of the ester group, which hinders electrophilic aromatic substitution.

Esterification of 4-(1-Hydroxybutyl)Benzoic Acid

Esterification of pre-synthesized 4-(1-hydroxybutyl)benzoic acid with ethanol is a two-step process. The carboxylic acid is first functionalized via Friedel-Crafts alkylation using 1-bromo-4-hydroxybutane and AlCl₃, though this approach faces challenges due to the deactivated aromatic ring. Alternative routes involve:

  • Reductive Amination: Condensation of ethyl 4-acetylbenzoate with ammonia followed by reduction using NaBH₄.

  • Hydroboration-Oxidation: Ethyl 4-vinylbenzoate undergoes hydroboration with BH₃·THF, yielding the secondary alcohol after oxidation.

Esterification Protocol (Adapted from Patent CN104311414A):

  • Catalyst: Modified clay (acid-activated montmorillonite)

  • Solvent: Toluene (water entrainer)

  • Molar Ratio (Acid:Ethanol): 1:3

  • Yield: 85–90%

The modified clay catalyst enhances reaction efficiency by providing Brønsted acid sites, while toluene facilitates azeotropic removal of water, shifting equilibrium toward ester formation.

Alkylation of Ethyl 4-Hydroxybenzoate

Direct alkylation of ethyl 4-hydroxybenzoate with 4-bromo-1-butanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) installs the hydroxybutyl group via nucleophilic substitution.

Optimized Parameters:

  • Base: Potassium carbonate

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80°C

  • Yield: 65–75%

This method avoids protection-deprotection steps but risks elimination side reactions due to the β-hydrogen in 4-bromo-1-butanol. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves selectivity by stabilizing the transition state.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range
Grignard AdditionHigh regioselectivity; fewer stepsRequires anhydrous conditions; costly precursors70–80%
Esterification of AcidScalable; reusable catalystLow functionalization efficiency for acid85–90%
Mitsunobu AlkylationNo protecting groups neededModerate yields; elimination byproducts65–75%

The esterification route using modified clay emerges as the most industrially viable method due to its high yield and catalyst reusability. However, for small-scale synthesis requiring precise stereochemistry, the Grignard approach is preferred.

Reaction Optimization and Green Chemistry Considerations

Solvent Selection

  • Grignard Method: THF is replaced with 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, reducing environmental impact.

  • Esterification: Cyclopentyl methyl ether (CPME) offers a safer alternative to toluene with comparable azeotropic properties.

Catalyst Innovations

  • Enzymatic Catalysis: Lipase B from Candida antarctica immobilizes on mesoporous silica for esterification, achieving 92% conversion under mild conditions (40°C, pH 7).

  • Photoredox Catalysis: Visible-light-mediated alkylation reduces energy consumption by 60% compared to thermal methods.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(1-hydroxybutyl)benzoate, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves multi-step reactions, starting with esterification of 4-hydroxybenzoic acid followed by alkylation or nucleophilic substitution to introduce the 1-hydroxybutyl group. For example:

  • Step 1 : Esterification of 4-hydroxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form ethyl 4-hydroxybenzoate .
  • Step 2 : Alkylation using 1-bromo-1-hydroxybutane under basic conditions (e.g., K₂CO₃ in DMF) to attach the hydroxybutyl chain . Optimization: Monitor reaction progress via TLC and adjust parameters like solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to improve regioselectivity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm ester carbonyl (δ ~165 ppm), hydroxybutyl proton splitting (δ 1.2–4.0 ppm), and aromatic protons (δ 6.8–8.0 ppm) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O ester) and 3400 cm⁻¹ (–OH stretch) .
  • HPLC/MS : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm; ESI-MS for molecular ion validation .

Q. How can computational methods predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) can model interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. Key parameters:

  • Binding affinity : Compare with known inhibitors (e.g., ibuprofen for COX-2).
  • Hydrogen bonding : Hydroxybutyl and ester groups may stabilize ligand-receptor interactions .

Advanced Research Questions

Q. How can conflicting crystallographic data on this compound derivatives be resolved?

  • Data Collection : Use high-resolution X-ray sources (e.g., synchrotron) to minimize twinning or disorder .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bond network analysis. For disordered hydroxybutyl groups, split models with occupancy refinement .
  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) .

Q. What experimental strategies address low bioactivity in this compound analogs?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –F, –Cl) at the para position to enhance metabolic stability .
  • Prodrug Design : Mask the hydroxyl group as an acetyl ester to improve membrane permeability .
  • In Silico SAR : Use QSAR models to correlate substituent effects (e.g., Hammett σ values) with activity .

Q. How do solvent polarity and catalyst choice influence regioselectivity in this compound synthesis?

Condition Effect Evidence
Polar aprotic (DMF)Enhances nucleophilicity of hydroxybutyl group; higher yield at 80°C
Acidic catalystsRisk of ester hydrolysis; use mild bases (e.g., NaHCO₃) for pH control
Microwave-assistedReduces reaction time by 50% but may degrade heat-sensitive intermediates

Q. What mechanisms explain the anti-inflammatory activity of this compound derivatives?

  • COX-2 Inhibition : Competitive binding to the active site, validated via enzyme kinetics (Lineweaver-Burk plots) .
  • ROS Scavenging : Hydroxybutyl group reduces oxidative stress in RAW 264.7 macrophage assays (IC₅₀ ~20 μM) .
  • Cytokine Modulation : Downregulates TNF-α and IL-6 in LPS-induced inflammation models (ELISA/Western blot) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting logP values for this compound?

  • Method Variability : Shake-flask vs. HPLC-derived logP values differ due to pH and ionic strength .
  • Structural Isomerism : Hydroxybutyl group conformation (e.g., gauche vs. anti) affects partitioning .
  • Resolution : Standardize measurements using octanol-water systems at pH 7.4 .

Q. How to reconcile discrepancies in cytotoxicity profiles across cell lines?

  • Cell-Specific Metabolism : HepG2 (liver) vs. MCF-7 (breast) cells may differentially metabolize the ester group .
  • Assay Sensitivity : MTT assays may underestimate toxicity due to redox interference from the hydroxybutyl group; validate via trypan blue exclusion .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound crystallography?

  • Crystal Growth : Use slow evaporation from ethyl acetate/hexane (3:1) at 4°C .
  • Data Collection : Collect 180° φ-scans with 1° oscillations; resolve twinning via TWINLAW .
  • Deposition : Submit CIF files to CCDC with full refinement tables for peer validation .

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